An In-depth Technical Guide to 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (CAS: 293767-77-8): Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (CAS: 293767-77-8): Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes foundational knowledge from the broader classes of phenoxy acetamides and 2-aminothiazole derivatives to present a cohesive and scientifically grounded perspective. We will explore a robust synthetic pathway, methods for characterization, and delve into the promising therapeutic applications of this scaffold, particularly in oncology and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this chemical entity.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide brings together two "privileged" scaffolds in medicinal chemistry: the phenoxy acetamide core and the 2-aminothiazole ring system. Molecules incorporating an acetamide linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active agents, valued for its ability to engage in hydrogen bonding and hydrophobic interactions, contributing to its diverse biological profile.[2][3][4] Thiazole derivatives have demonstrated a vast range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
The strategic combination of these two moieties in 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide suggests a high potential for novel therapeutic applications. This guide will, therefore, extrapolate from the rich pharmacology of its constituent parts to build a comprehensive profile of the title compound.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be efficiently achieved via a one-pot reaction using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method is widely used for its mild reaction conditions and high yields in amide synthesis.
Caption: Proposed synthesis of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the synthesis of the title compound. Optimization of reaction times and purification methods may be necessary.
Materials and Reagents:
-
Phenoxyacetic acid
-
2-Aminothiazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of phenoxyacetic acid (1.0 eq.) in anhydrous DCM or DMF at 0 °C, add 2-aminothiazole (1.0 eq.), HOBt (0.1-1.0 eq.), and DIPEA or TEA (1.2 eq.).
-
Coupling Agent Addition: Add EDCI (1.2 eq.) portion-wise to the stirred mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the pure 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₁H₁₀N₂O₂S).
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
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Melting Point: To assess the purity of the compound.
Potential Biological Activity and Therapeutic Applications
Based on the extensive research on related phenoxy acetamide and thiazole derivatives, 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is predicted to exhibit significant biological activities, primarily in the areas of oncology and inflammation.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of phenoxy acetamide and thiazole-containing compounds.[1][4][5][6] These derivatives have been shown to induce cytotoxicity in various cancer cell lines, including breast, liver, and neuroblastoma cell lines.[5][6]
Mechanism of Action: The anticancer effects of these scaffolds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[5] Some derivatives have been found to upregulate pro-apoptotic genes like Bax and downregulate anti-apoptotic genes like Bcl-2. Phenylacetamide derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. Furthermore, some thiazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
Table 1: Cytotoxic Activity of Structurally Related Phenylacetamide Derivatives
| Compound ID | R Group (Position) | Cell Line | IC₅₀ (µM) | Reference |
| 3d | 2-Cl | MDA-MB-468 | 0.6±0.08 | [5] |
| 3d | 2-Cl | PC12 | 0.6±0.07 | [5] |
| 3c | 4-F | MCF-7 | 0.7±0.08 | [5] |
| 3e | 3-Cl | PC12 | 0.67±0.12 | [5] |
| Compound I | (complex phenoxy) | HepG2 | 1.43 | [7] |
| Compound I | (complex phenoxy) | MCF-7 | 7.43 | [7] |
Anti-inflammatory Activity: A Focus on COX-2 Inhibition
Chronic inflammation is a key driver of various diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, playing a crucial role in the production of prostaglandins which mediate inflammation and pain.[4][8] Phenoxy acetic acid and thiazole derivatives have been identified as promising COX-2 inhibitors.[8][9]
Mechanism of Action: Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The phenoxy and thiazole moieties can be designed to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Caption: Hypothetical mechanism of COX-2 inhibition.
Antimicrobial Potential
The thiazole scaffold is a well-established pharmacophore in antimicrobial agents.[2][3] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The mechanism of antimicrobial action for thiazole derivatives can be multifaceted, including the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[3]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide are not available, general trends can be inferred from related series of compounds.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenoxy ring can significantly impact biological activity. For instance, in some series of phenylacetamide derivatives, electron-withdrawing groups like halogens (Cl, F) and nitro (NO₂) have been shown to enhance anticancer activity.[5][6]
-
The Acetamide Linker: The amide bond is crucial for the structural integrity and biological activity, likely participating in key hydrogen bonding interactions with biological targets.
-
The Thiazole Ring: The thiazole ring itself is a key pharmacophore. Substitutions on the thiazole ring can modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity to target proteins.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a series of in vitro assays are recommended.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
2-phenoxy-N-(1,3-thiazol-2-yl)acetamide represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Extrapolating from the well-documented biological activities of its constituent phenoxy acetamide and 2-aminothiazole moieties, this compound is a prime candidate for investigation as an anticancer and anti-inflammatory agent.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Elucidating its precise mechanism of action and exploring structure-activity relationships through the synthesis of a library of analogues will be crucial steps in advancing this compound towards clinical development. The insights provided in this guide offer a solid foundation for initiating such research endeavors.
References
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). American Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]
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Al-Ostoot, F. H., Zabiulla, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(8), 1839–1875. [Link]
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Abdel-Sattar, E., Abdel-Aziz, M., El-said, K., & El-Magd, M. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Biomimetics, 7(4), 247. [Link]
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Çavuşoğlu, B. K., & Sağlık, B. N. (2017). Study on the Antimicrobial Effects of Novel Thiazole Derivatives. Marmara Pharmaceutical Journal, 21(3), 654-659. [Link]
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Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 23. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73. [Link]
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Rani, P., Pal, D., & Sharma, P. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 1–11. [Link]
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Pawar, S. S., & Pande, V. V. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]
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Rani, P., & Sharma, P. (2014). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146. [Link]
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Hawash, M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Biomimetics, 8(5), 416. [Link]
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Phenylacetamide derivatives as anticancer agents: Synthesis, cytotoxicity, and pro-apoptosis activity. (2025). Pharmaceutical Sciences, 31(1), 1-10. [Link]
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Hawash, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. [Link]
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Hawash, M., et al. (2022). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Pharmaceuticals, 15(10), 1234. [Link]
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Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharm. Sci Drug Des, 3, 20-30. [Link]
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